molecular formula C12H7FN2 B14768432 4-Fluoro-3-(pyridin-4-yl)benzonitrile

4-Fluoro-3-(pyridin-4-yl)benzonitrile

Cat. No.: B14768432
M. Wt: 198.20 g/mol
InChI Key: JYDPAFFWXGNOKL-UHFFFAOYSA-N
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Description

4-Fluoro-3-(pyridin-4-yl)benzonitrile is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom, a pyridine ring, and a benzonitrile group. The incorporation of fluorine into organic molecules often imparts unique physical, chemical, and biological properties, making fluorinated compounds valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(pyridin-4-yl)benzonitrile typically involves the nucleophilic aromatic substitution (SNAr) reaction. One common method is the reaction of 4-fluorobenzonitrile with 4-pyridylboronic acid in the presence of a palladium catalyst and a base. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high selectivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(pyridin-4-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-3-(pyridin-4-yl)benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(pyridin-4-yl)benzonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-(pyridin-4-yl)benzonitrile is unique due to the presence of both a fluorine atom and a pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H7FN2

Molecular Weight

198.20 g/mol

IUPAC Name

4-fluoro-3-pyridin-4-ylbenzonitrile

InChI

InChI=1S/C12H7FN2/c13-12-2-1-9(8-14)7-11(12)10-3-5-15-6-4-10/h1-7H

InChI Key

JYDPAFFWXGNOKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CC=NC=C2)F

Origin of Product

United States

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